molecular formula C10H13NO4S B2676597 3-(Morpholin-4-ylsulfonyl)phenol CAS No. 275808-53-2

3-(Morpholin-4-ylsulfonyl)phenol

Cat. No.: B2676597
CAS No.: 275808-53-2
M. Wt: 243.28
InChI Key: NTZRJBWFODFBRY-UHFFFAOYSA-N
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Description

3-(Morpholin-4-ylsulfonyl)phenol is a chemical compound with the molecular formula C10H13NO4S. It is known for its diverse range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine . The compound features a phenol group substituted with a morpholin-4-ylsulfonyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-ylsulfonyl)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with morpholine and a sulfonylating agent. One common method includes the reaction of 3-nitrophenol with morpholine in the presence of a sulfonyl chloride . The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-ylsulfonyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group yields quinones, while reduction of the nitro group results in amines .

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-ylsulfonyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the morpholin-4-ylsulfonyl group can interact with enzymes and receptors . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Morpholin-4-ylsulfonyl)phenol
  • 2-(Morpholin-4-ylsulfonyl)phenol
  • 3-(Piperidin-4-ylsulfonyl)phenol

Uniqueness

3-(Morpholin-4-ylsulfonyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles .

Properties

IUPAC Name

3-morpholin-4-ylsulfonylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c12-9-2-1-3-10(8-9)16(13,14)11-4-6-15-7-5-11/h1-3,8,12H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZRJBWFODFBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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